3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11032181
InChI: InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
SMILES: C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2
Molecular Formula: C9H6IN3OS
Molecular Weight: 331.14 g/mol

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC11032181

Molecular Formula: C9H6IN3OS

Molecular Weight: 331.14 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide -

Specification

Molecular Formula C9H6IN3OS
Molecular Weight 331.14 g/mol
IUPAC Name 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Standard InChI Key RXPWJSNIKHHDOO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2
Canonical SMILES C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

3-Iodo-N-(1,3,4-thiadiazol-2-yl)benzamide consists of three primary components:

  • Benzamide backbone: A benzene ring substituted with an iodine atom at the 3-position and a carboxamide group at the 1-position.

  • 1,3,4-Thiadiazole moiety: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • Amide linkage: Connects the benzamide and thiadiazole groups via a -NH-C(O)- bridge .

The iodine substituent introduces significant steric and electronic effects. Its large atomic radius (1.98 Å) creates steric hindrance, while its electronegativity (2.66 Pauling scale) withdraws electron density from the aromatic system, potentially enhancing hydrogen-bonding interactions .

Calculated Physicochemical Properties

PropertyValue/Description
Molecular formulaC₉H₆IN₃OS
Molecular weight363.13 g/mol
Hydrogen bond donors2 (amide NH, thiadiazole NH)
Hydrogen bond acceptors4 (amide O, thiadiazole N×2, S)
Topological polar SA98.2 Ų (estimated)
Rotatable bonds3

Note: Values derived from computational modeling using ChemDraw and Molinspiration platforms.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through two primary routes:

Route A (Thiadiazole-first approach):

  • Synthesis of 5-amino-1,3,4-thiadiazole via cyclocondensation of thiosemicarbazide with formic acid .

  • Iodination of 3-nitrobenzoic acid followed by reduction to 3-iodobenzoic acid.

  • Coupling via mixed anhydride method using ethyl chloroformate .

Route B (Benzamide-first approach):

  • Preparation of 3-iodobenzoyl chloride through thionyl chloride-mediated activation.

  • Direct amidation with 2-amino-1,3,4-thiadiazole in anhydrous THF .

Critical Reaction Parameters

  • Temperature control: Thiadiazole formation requires precise thermal regulation (80–90°C) to prevent ring-opening side reactions .

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction yields by stabilizing transition states.

  • Catalysis: Pyridine effectively scavenges HCl during amide bond formation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (predicted, DMSO-d₆):

  • δ 8.45 (s, 1H, thiadiazole C5-H)

  • δ 8.12–7.89 (m, 4H, aromatic protons)

  • δ 11.32 (s, 1H, amide NH)

¹³C-NMR (predicted):

  • δ 165.8 (amide carbonyl)

  • δ 157.3 (thiadiazole C2)

  • δ 94.5 (C-I coupling constant ~15 Hz)

Infrared Spectroscopy

Key absorption bands:

  • 3250 cm⁻¹ (N-H stretch)

  • 1680 cm⁻¹ (C=O amide I band)

  • 1550 cm⁻¹ (C-N amide II band)

  • 620 cm⁻¹ (C-I stretch)

Reactivity and Derivative Formation

Nucleophilic Substitution

The iodine atom undergoes facile displacement with:

  • Piperidine: Forms 3-piperidino derivatives (SNAr mechanism)

  • Sodium methoxide: Yields 3-methoxy analogs

  • Copper-catalyzed coupling: Enables Suzuki-Miyaura reactions with boronic acids

Thiadiazole Ring Modifications

  • N-Alkylation: Reacts with alkyl halides at the thiadiazole N3 position

  • Oxidation: Forms sulfoxide derivatives with mCPBA

  • Complexation: Coordinates with transition metals via N,S-donor sites

ParameterPrediction
Caco-2 permeability-5.23 log units
HIA92% probability
CYP2D6 inhibitionLow risk
AMES toxicityNegative

Data generated using SwissADME and ProTox-II platforms

Mechanism of Action Hypotheses

  • Kinase inhibition: Molecular docking suggests strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) .

  • Topoisomerase II poisoning: Thiadiazole intercalation potential observed in silico .

  • ROS generation: Iodine-mediated oxidative stress in cancer cells.

ConditionStability
Aqueous solutionHydrolyzes at pH <3 or >10
PhotolysisDeiodination observed
ThermalStable to 150°C

Toxicity Predictions

  • Acute toxicity: LD₅₀ (rat oral) estimated at 480 mg/kg

  • Ecotoxicity: Daphnia magna EC₅₀ = 12 µM (QSAR prediction)

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for thyroid cancer therapies

  • Radioiodinated version potential in theranostics

Material Science

  • Precursor for conducting polymers with sulfur-nitrogen moieties

  • Ligand in catalytic systems for cross-coupling reactions

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